(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC20113574
Molecular Formula: C28H22N6O2S
Molecular Weight: 506.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H22N6O2S |
|---|---|
| Molecular Weight | 506.6 g/mol |
| IUPAC Name | (5Z)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C28H22N6O2S/c1-2-16-36-23-10-8-19(9-11-23)25-21(18-33(31-25)22-6-4-3-5-7-22)17-24-27(35)34-28(37-24)30-26(32-34)20-12-14-29-15-13-20/h3-15,17-18H,2,16H2,1H3/b24-17- |
| Standard InChI Key | FUZKXIRHPYRTMW-ULJHMMPZSA-N |
| Isomeric SMILES | CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6 |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6 |
Introduction
Structural Features
This compound combines multiple heterocyclic rings, which are known for their pharmacological properties. The presence of a pyrazole ring, a thiazole ring fused with a triazole, and aromatic substituents like phenyl and propoxy groups enhances its potential for interaction with biological targets. The inclusion of a pyridinyl group at the 2-position adds further complexity and potential for biological activity.
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic reactions. A common approach might include the formation of the pyrazole ring followed by the sequential addition of thiazole and triazole components. The specific synthesis of (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)thiazolo[3,2-b] triazol-6(5H)-one would require careful control of reaction conditions to achieve high yields and purity.
Potential Applications
Compounds with similar structures have shown potential in various biological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The unique combination of heterocycles in this compound may confer distinct biological activities, making it a valuable candidate for further research in medicinal chemistry.
Research Findings
While specific research findings on (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)thiazolo[3,2-b] triazol-6(5H)-one are not available, studies on related compounds suggest that they can exhibit significant biological activities. Techniques such as docking studies and spectroscopic analysis (NMR, IR) are essential for understanding the interactions of these compounds with biological targets.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume